molecular formula C17H12O5 B11839335 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g][1]benzopyran-8-one CAS No. 2631-86-9

9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g][1]benzopyran-8-one

Cat. No.: B11839335
CAS No.: 2631-86-9
M. Wt: 296.27 g/mol
InChI Key: VNNYFPLWNDDFTL-UHFFFAOYSA-N
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Description

9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g][1]benzopyran-8-one is a synthetic homoisoflavonoid derivative characterized by a fused [1,3]dioxolo ring system at positions 4,5-g of the chromen-8-one core. The molecule features a methoxy group at position 9 and a phenyl substituent at position 7 (Figure 1). Homoisoflavonoids are known for their cytotoxic and anticancer properties, and this compound is part of a broader class of derivatives synthesized to optimize bioactivity through structural modifications .

Properties

CAS No.

2631-86-9

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

9-methoxy-7-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one

InChI

InChI=1S/C17H12O5/c1-19-17-14-12(7-13-16(17)22-9-21-13)20-8-11(15(14)18)10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

VNNYFPLWNDDFTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC3=C1OCO3)OC=C(C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-7-phenyl-8H-[1,3]dioxolo[4,5-g]chromen-8-one typically involves the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. This intermediate compound then undergoes aldol condensation with aromatic aldehydes to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-7-phenyl-8H-[1,3]dioxolo[4,5-g]chromen-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

9-Methoxy-7-phenyl-8H-[1,3]dioxolo[4,5-g]chromen-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methoxy-7-phenyl-8H-[1,3]dioxolo[4,5-g]chromen-8-one involves its interaction with cellular pathways that regulate apoptosis. It has been shown to induce apoptosis in cancer cells by activating specific molecular targets and pathways, such as the caspase pathway .

Comparison with Similar Compounds

Key Observations:

  • Cytotoxicity : Compound 4a , lacking a 9-methoxy group but featuring a benzylidene substituent, demonstrated potent cytotoxicity (IC₅₀: 8.2–12.7 μM) against breast cancer cell lines . This suggests that electron-withdrawing groups at position 7 (e.g., benzylidene) may enhance activity compared to phenyl or hydroxyphenyl substituents.
  • Natural vs. Synthetic Analogs : Irilone, a natural isoflavone, exhibits moderate bioactivity due to its hydroxyl groups, which facilitate hydrogen bonding with cellular targets . Synthetic derivatives, however, prioritize stability and lipophilicity for therapeutic applications .

Pharmacological Implications

  • Structure-Activity Relationships (SAR) :
    • Position 7 : Aromatic substituents (phenyl, benzylidene) enhance π-π stacking with kinase receptors, while hydroxyphenyl groups (as in Irilone) favor antioxidant activity .
    • Position 9 : Methoxy groups reduce metabolic degradation compared to hydroxyl groups, extending plasma half-life .

Biological Activity

9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g] benzopyran-8-one is a complex organic compound belonging to the flavonoid class, specifically categorized as a chromenone. Its unique structure includes a benzopyran backbone fused with a dioxole ring, which significantly contributes to its biological activities. The presence of methoxy and phenyl groups enhances its chemical properties and potential interactions within biological systems.

Structure and Composition

  • Molecular Formula : C16_{16}H12_{12}O4_{4}
  • IUPAC Name : 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g] benzopyran-8-one
  • SMILES Notation : COC1=C(C=CC2=C1C(=O)C(=C(C2=O)OCO)C=C)C=C(C=C2)C=C2

Functional Groups

The compound contains several functional groups that are crucial for its biological activity:

  • Methoxy group (-OCH3_3)
  • Dioxole ring
  • Phenyl group (-C6_6H5_5)

Antioxidant Activity

Research has indicated that flavonoids similar to 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g] benzopyran-8-one exhibit significant antioxidant properties. These properties are essential for neutralizing free radicals and reducing oxidative stress in biological systems.

Case Study: DPPH Radical Scavenging Assay

A study evaluated the DPPH radical scavenging activity of various flavonoids. The results showed that compounds with structural similarities to 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g] benzopyran-8-one exhibited moderate to high antioxidant activity compared to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)IC50 (μg/mL)
9-Methoxy Compound70%50
Ascorbic Acid90%25

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g] benzopyran-8-one exhibits cytotoxic effects on several cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).

Cell LineIC50 (μM)Reference
A54915
MCF720
HCT11618

The mechanism by which 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g] benzopyran-8-one exerts its biological effects is believed to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.

These mechanisms suggest its potential as a therapeutic agent in cancer treatment.

Synthesis and Modification

The synthesis of 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g] benzopyran-8-one typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the benzopyran backbone through cyclization reactions.
  • Introduction of methoxy and phenyl groups via electrophilic substitution reactions.

These methods highlight the complexity involved in synthesizing such compounds and the need for optimization of reaction conditions.

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